molecular formula C15H12O2 B14735312 10-Hydroxy-10-methylphenanthren-9(10H)-one CAS No. 2733-80-4

10-Hydroxy-10-methylphenanthren-9(10H)-one

Cat. No.: B14735312
CAS No.: 2733-80-4
M. Wt: 224.25 g/mol
InChI Key: ZVMRTKKRLFMLMG-UHFFFAOYSA-N
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Description

10-Hydroxy-10-methylphenanthren-9(10H)-one is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-10-methylphenanthren-9(10H)-one typically involves multi-step organic reactions. One common method might include the Friedel-Crafts acylation of a phenanthrene derivative followed by hydroxylation and methylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and reagents like acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-10-methylphenanthren-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction to dihydro derivatives using reducing agents like sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated phenanthrene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 10-Hydroxy-10-methylphenanthren-9(10H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, known for its aromatic properties.

    Phenanthrenequinone: An oxidized derivative with distinct chemical reactivity.

    Methylphenanthrene: A methylated derivative with similar structural features.

Uniqueness

10-Hydroxy-10-methylphenanthren-9(10H)-one is unique due to the presence of both hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other phenanthrene derivatives.

Properties

CAS No.

2733-80-4

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

10-hydroxy-10-methylphenanthren-9-one

InChI

InChI=1S/C15H12O2/c1-15(17)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9,17H,1H3

InChI Key

ZVMRTKKRLFMLMG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C3C1=O)O

Origin of Product

United States

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